molecular formula C25H34N2O2 B12401698 BuChE-IN-7

BuChE-IN-7

Cat. No.: B12401698
M. Wt: 394.5 g/mol
InChI Key: AGQFRFDHZZBREO-HSZRJFAPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

BuChE-IN-7 is synthesized through a series of chemical reactions involving the combination of specific reactants under controlled conditions. The synthesis involves the use of flurbiprofen and isoniazide, which are combined to form the novel compound . The reaction conditions typically include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

While detailed industrial production methods for this compound are not explicitly documented, the synthesis process can be scaled up using standard chemical engineering techniques. This includes optimizing reaction conditions, using larger reactors, and employing purification methods such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

BuChE-IN-7 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a variety of substituted compounds with different properties.

Properties

Molecular Formula

C25H34N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

N-[(2R)-3-(cyclohexylmethylamino)-2-hydroxypropyl]-3,3-diphenylpropanamide

InChI

InChI=1S/C25H34N2O2/c28-23(18-26-17-20-10-4-1-5-11-20)19-27-25(29)16-24(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h2-3,6-9,12-15,20,23-24,26,28H,1,4-5,10-11,16-19H2,(H,27,29)/t23-/m1/s1

InChI Key

AGQFRFDHZZBREO-HSZRJFAPSA-N

Isomeric SMILES

C1CCC(CC1)CNC[C@H](CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O

Canonical SMILES

C1CCC(CC1)CNCC(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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